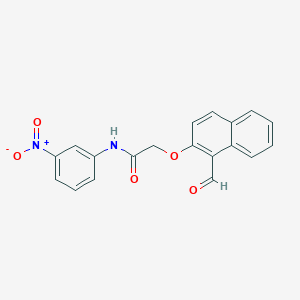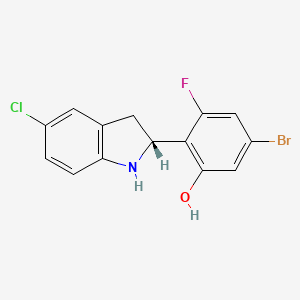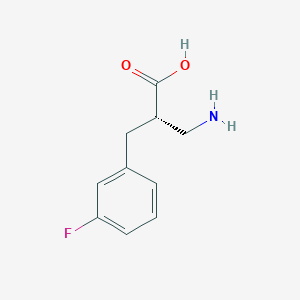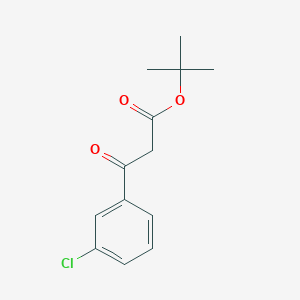
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to a pyrrolidine ring
Méthodes De Préparation
The synthesis of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate typically involves the use of tert-butyl esters. One common method for the preparation of tert-butyl esters is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the esterification process.
Analyse Des Réactions Chimiques
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, making it more resistant to certain types of reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used as a precursor for the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group can influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (3S,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate . While both compounds share a similar pyrrolidine core structure, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)12-5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Clé InChI |
DQSUJASVQFYGKZ-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@@H]1NC)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CC1NC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
![6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)
![3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)
![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)




![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)
![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)
